N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrimidoindole sulfanyl acetamide class, characterized by a fused pyrimidine-indole core with a sulfanyl acetamide side chain. The structure includes an 8-methoxy substitution on the pyrimido[5,4-b]indole moiety and a 4-chlorophenyl group attached via the acetamide linkage. The chloro and methoxy substituents influence electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and pharmacokinetics .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-13-6-7-15-14(8-13)17-18(24-15)19(22-10-21-17)27-9-16(25)23-12-4-2-11(20)3-5-12/h2-8,10,24H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOUXCLTDLLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the phenyl ring and the pyrimidoindole core. These variations impact molecular weight, solubility, and conformational stability.
Table 1: Structural and Physicochemical Comparison
*Dihedral angles between aromatic rings influence molecular stacking and hydrogen-bonding networks.
Hydrogen Bonding and Crystal Packing
- Target Compound : Likely forms intramolecular N–H⋯N hydrogen bonds (as seen in ), stabilizing a folded conformation. The 4-chlorophenyl group may participate in C–H⋯O or halogen bonding, enhancing crystal cohesion.
- Analog with 4,6-Diaminopyrimidine : Exhibits inversion dimers via N–H⋯N bonds (R₂²(8) motif) and layers linked by bifurcated hydrogen bonds. The smaller dihedral angle (42.25°) suggests tighter packing compared to bulkier pyrimidoindole derivatives.
Biological Activity
N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring fused with an indole moiety, suggests various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C22H21ClN4O4S
- Molecular Weight: 472.9 g/mol
- CAS Number: 1112436-00-6
The compound features a 4-chlorophenyl group and methoxy substituents, which enhance its chemical diversity and biological activity. The presence of the sulfanyl group is particularly noteworthy, as it is linked to various pharmacological effects.
Biological Activity Overview
This compound has been studied for several biological activities:
-
Antibacterial Activity:
Preliminary studies indicate that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism of action may involve enzyme inhibition, which disrupts bacterial metabolism. -
Enzyme Inhibition:
The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition could lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections . -
Anticancer Activity:
Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Enzyme Inhibition | AChE and urease inhibition | |
| Anticancer | Cytotoxicity against MCF7 and A549 cell lines |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
-
Binding Affinity:
Interaction studies suggest that the compound binds effectively to enzymes involved in metabolic pathways. This binding may alter enzyme conformation and inhibit their activity. -
Cell Cycle Arrest:
Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is crucial for developing anticancer therapies aimed at halting tumor progression. -
Reactive Oxygen Species (ROS) Production:
Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, contributing to cytotoxicity through oxidative stress mechanisms.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on MCF7 cells, researchers observed significant cytotoxicity with an IC50 value of approximately 10 µM. This suggests that the compound effectively inhibits cell proliferation through apoptosis induction.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of this compound showed that it inhibited AChE activity by approximately 70% at a concentration of 50 µM. This finding supports its potential application in treating neurodegenerative diseases where AChE inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
